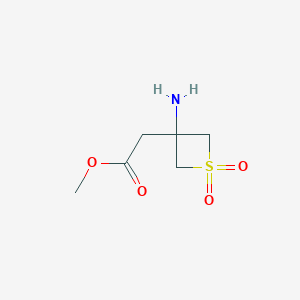
Methyl 2-(3-amino-1,1-dioxidothietan-3-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(3-amino-1,1-dioxo-1lambda6-thietan-3-yl)acetate is a chemical compound with the molecular formula C7H13NO4S It is known for its unique structure, which includes a thietane ring, a rare four-membered sulfur-containing ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-amino-1,1-dioxo-1lambda6-thietan-3-yl)acetate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a thietane derivative with methyl chloroacetate in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(3-amino-1,1-dioxo-1lambda6-thietan-3-yl)acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted thietane derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-(3-amino-1,1-dioxo-1lambda6-thietan-3-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving sulfur-containing heterocycles.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-(3-amino-1,1-dioxo-1lambda6-thietan-3-yl)acetate involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, while the ester group can undergo hydrolysis. The thietane ring can participate in ring-opening reactions, which may be relevant in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(3-amino-1,1-dioxo-1lambda6-thiolan-3-yl)acetate
- Methyl 2-(3-amino-1,1-dioxo-1lambda6-thian-3-yl)acetate
Uniqueness
Methyl 2-(3-amino-1,1-dioxo-1lambda6-thietan-3-yl)acetate is unique due to its thietane ring, which is less common compared to thiolane and thiane rings. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C6H11NO4S |
|---|---|
Peso molecular |
193.22 g/mol |
Nombre IUPAC |
methyl 2-(3-amino-1,1-dioxothietan-3-yl)acetate |
InChI |
InChI=1S/C6H11NO4S/c1-11-5(8)2-6(7)3-12(9,10)4-6/h2-4,7H2,1H3 |
Clave InChI |
YLJOPZPSLKUNMW-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1(CS(=O)(=O)C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


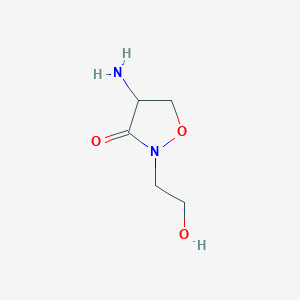
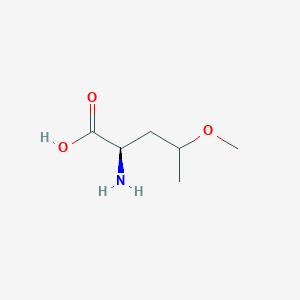
![4-Methyl-2-[(thian-4-yl)amino]pentan-1-ol](/img/structure/B13309375.png)
![3-Hydroxy-2-[(methylamino)methyl]propanoic acid](/img/structure/B13309386.png)
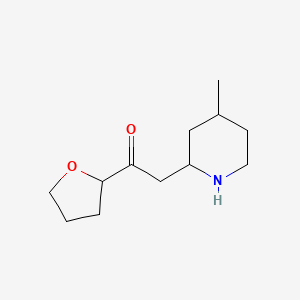

![6-fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-2-amine](/img/structure/B13309399.png)
![5,7-Diethyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13309400.png)
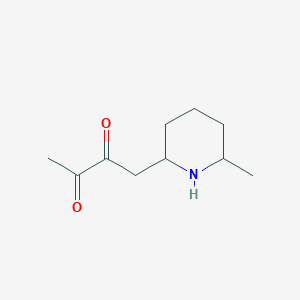
![4-(Oxolan-3-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13309417.png)
![7-(Aminomethyl)pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13309418.png)
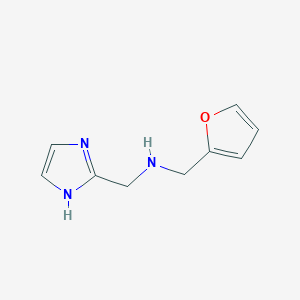
![3-{[1-(3-Methylthiophen-2-yl)ethyl]amino}propan-1-ol](/img/structure/B13309431.png)

